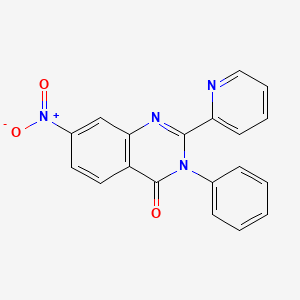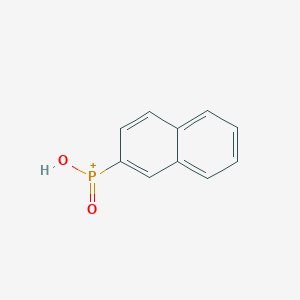
Hydroxy(naphthalen-2-yl)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy(naphthalen-2-yl)oxophosphanium is a chemical compound that belongs to the class of organophosphorus compounds It features a naphthalene ring bonded to a phosphorus atom, which is further bonded to an oxygen atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hydroxy(naphthalen-2-yl)oxophosphanium typically involves the reaction of naphthalene derivatives with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Hydroxy(naphthalen-2-yl)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
Hydroxy(naphthalen-2-yl)oxophosphanium has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems as a phosphorus donor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of hydroxy(naphthalen-2-yl)oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It may also interact with cellular receptors, modulating signaling pathways and exerting biological effects .
Comparison with Similar Compounds
Naphthalene derivatives: Compounds like naphthalene-2-ol and naphthalene-1-ol share structural similarities.
Phosphine oxides: Compounds such as triphenylphosphine oxide (TPPO) are related in terms of their phosphorus-oxygen bonding.
Uniqueness: Hydroxy(naphthalen-2-yl)oxophosphanium is unique due to its combination of a naphthalene ring and a phosphorus-oxygen-hydroxyl moiety.
Properties
CAS No. |
61260-18-2 |
|---|---|
Molecular Formula |
C10H8O2P+ |
Molecular Weight |
191.14 g/mol |
IUPAC Name |
hydroxy-naphthalen-2-yl-oxophosphanium |
InChI |
InChI=1S/C10H7O2P/c11-13(12)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H/p+1 |
InChI Key |
NJDGJQITINWEEU-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)[P+](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{7-[8-Methyl-5-(3-methylbutyl)nonyl]-9H-fluoren-2-YL}pentan-1-one](/img/structure/B14593509.png)
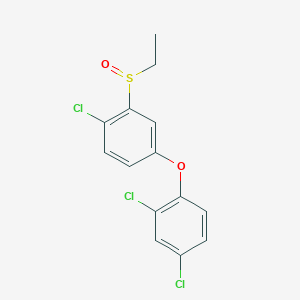
![Benzyl(ethenyl)methyl[(4-methylpent-4-en-2-yn-1-yl)oxy]silane](/img/structure/B14593515.png)
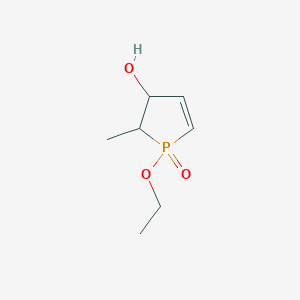

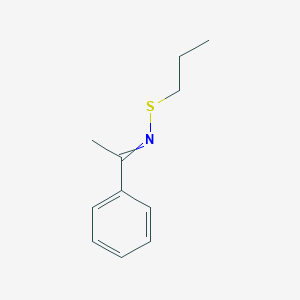

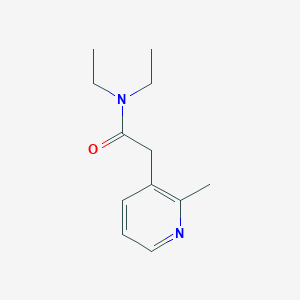
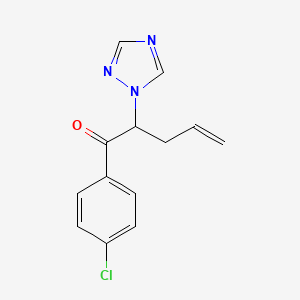
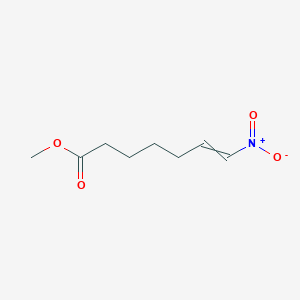


![{(2E)-2-[(2-Nitrophenyl)imino]propyl}(triphenyl)phosphanium bromide](/img/structure/B14593577.png)
